molecular formula C5H8N4O B15254543 2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one

2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Cat. No.: B15254543
M. Wt: 140.14 g/mol
InChI Key: REIYXIKCNACUKY-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one is a heterocyclic compound containing a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the amino and ethanone groups.

    3-Amino-1,2,4-triazole: Another derivative with an amino group at a different position.

    1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: A precursor used in the synthesis of the target compound.

Uniqueness: 2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes the compound a valuable target for further research .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-amino-1-(2-methyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C5H8N4O/c1-9-5(4(10)2-6)7-3-8-9/h3H,2,6H2,1H3

InChI Key

REIYXIKCNACUKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(=O)CN

Origin of Product

United States

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